molecular formula C9H5BrClN B178866 3-Bromo-6-chloroquinoline CAS No. 13669-65-3

3-Bromo-6-chloroquinoline

Cat. No. B178866
CAS RN: 13669-65-3
M. Wt: 242.5 g/mol
InChI Key: VIPZVVMRXUNRAT-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Bromo-6-chloroquinoline, has been a subject of research. Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloroquinoline is 1S/C9H5BrClN/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-6-chloroquinoline are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .


Physical And Chemical Properties Analysis

3-Bromo-6-chloroquinoline is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Bromo-6-chloroquinoline derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, play a critical role as intermediates in the synthesis of aryl quinoline compounds. These compounds have been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to understand their molecular structures and physicochemical properties (Zhou et al., 2022).

Antimicrobial and Antifungal Activity

  • Research has explored the antimicrobial and antifungal potential of 3-bromo-6-chloroquinoline and related compounds. For instance, a study on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols showed significant antifungal activity against various fungi, indicating their potential as fungitoxic agents (Gershon et al., 1996). Similarly, the synthesis and antimicrobial activity of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, incorporating 3-bromo-6-chloroquinoline, have been investigated (Ansari & Khan, 2017).

Catalysis and Chemical Reactions

  • 3-Bromo-6-chloroquinoline has been utilized in various chemical synthesis processes. For instance, it's involved in the Knorr synthesis of quinoline derivatives and other complex chemical reactions (Wlodarczyk et al., 2011). Additionally, it has been used in the preparation of cyclopalladated complexes for catalytic activities (Xu et al., 2014).

Antimalarial Agents

  • There's ongoing research into the antimalarial properties of 3-bromo-6-chloroquinoline derivatives. For example, a study on the synthesis of new quinoline-based 1,2,3-triazoles, which include 3-bromo-6-chloroquinoline, evaluated their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Safety And Hazards

The safety information for 3-Bromo-6-chloroquinoline includes hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for 3-Bromo-6-chloroquinoline are not detailed in the search results, research into the synthesis and potential applications of quinoline derivatives is ongoing . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-bromo-6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPZVVMRXUNRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572186
Record name 3-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloroquinoline

CAS RN

13669-65-3
Record name 3-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis was done by the same procedure as that of J. J. Eisch (J. Org. Chem. Vol. 27, p.1318, 1962). Bromine (79 μl) and carbon tetrachloride (2 ml) were added to 6-chloroquinoline (250 mg) and stirred at 90° C. for two hours. Pyridine (123 μl) was added to the reaction solution and stirred at the same temperature for 16 hours. The reaction solution was concentrated and purified with a silica gel chromatography (hexane-ethyl acetate) to obtain the title compound (250 mg).
Quantity
79 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
123 μL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Gershon, DD Clarke PhD, M Gershon - 1996 - research.library.fordham.edu
… 8-Amino-6-bromo-3-chloroquinoline (3b) is also somewhat more active than 8-amino-3-bromo-6-chloroquinoline (3a). A clear distinction as to superior antifungal activity cannot be …
Number of citations: 2 research.library.fordham.edu
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
… 8-Amino-6-bromo-3-chloroquinoline (3b) is also somewhat more active than 8-amino-3-bromo-6-chloroquinoline (3a). A clear distinction as to superior antifungal activity cannot be …
Number of citations: 0 link.springer.com
K Marciniec, A Maślankiewicz… - Journal of …, 2015 - Wiley Online Library
… 3-Bromo-6-chloroquinoline (1a) was prepared by bromination of 6-chloroquinoline as reported by Zymalkowski and Tinapp 15. 3,6-Dibromoquinoline (1b) and 3,6,8-tribromoquinoline (…
Number of citations: 4 onlinelibrary.wiley.com
MNM Yousif, AR El-Gazzar, HN Hafez… - Mini-Reviews in …, 2022 - ingentaconnect.com
… Sodium methanethiolate reacted with 3-bromo-6chloroquinoline 47 to afford azinedithiolate … 3-Bromo-6chloroquinoline 47 reacted with sodium phenylmethanethiolate generated in situ …
Number of citations: 4 www.ingentaconnect.com
K Marciniec, B Pawełczak, M Latocha, L Skrzypek… - Molecules, 2017 - mdpi.com
… Dipropragylthioquinoline 11 was produced from 3-bromo-6-chloroquinoline 7 in a one-pot process … The reaction of 3-bromo-6-chloroquinoline 7 with sodium phenylmethanethiolate (…
Number of citations: 19 www.mdpi.com
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
Number of citations: 10

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